molecular formula C18H20F2N6O2S B2817016 3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-43-2

3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2817016
CAS RN: 941948-43-2
M. Wt: 422.45
InChI Key: BRMCXTJZWBZQGX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, a methoxyethylamino group, and a methylthio group. It also contains a benzamide moiety with two fluorine atoms attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. These groups will contribute to the overall shape and properties of the molecule, including its reactivity, polarity, and interactions with other molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the aromatic ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and the ether could make the compound soluble in polar solvents. The aromatic ring and the fluorine atoms could contribute to its stability .

Scientific Research Applications

Synthesis and Imaging Applications

One study focused on the synthesis of a compound for potential PET imaging applications in cancers. The compound, a pyrazolopyrimidine derivative, was synthesized with the aim of imaging B-Raf(V600E) mutations in cancers, showcasing its application in diagnostic imaging and cancer research (Wang et al., 2013).

Structural Analogues and Biological Activity

Research into structural analogues of the specified compound has led to the development of novel pyrazolopyrimidines with potential anticancer and anti-inflammatory activities. These studies highlight the compound's relevance in drug discovery and development for treating various diseases (Rahmouni et al., 2016).

Antimicrobial Agents

Another aspect of research involves the synthesis of pyrazolopyrimidine derivatives as antimicrobial agents. This indicates the compound's potential utility in developing new antibiotics or antimicrobial agents, addressing the need for novel treatments against resistant bacterial and fungal infections (Holla et al., 2006).

Heterocyclic Chemistry and Drug Design

Further studies explore the synthesis of various heterocyclic compounds structurally related to pyrazolopyrimidines. These compounds are investigated for their potential applications in drug design, highlighting the broad utility of such structures in medicinal chemistry and pharmacology (Abdellatif et al., 2014).

properties

IUPAC Name

3,4-difluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6O2S/c1-28-8-6-21-15-12-10-23-26(16(12)25-18(24-15)29-2)7-5-22-17(27)11-3-4-13(19)14(20)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMCXTJZWBZQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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